Aic Imparts High μ-Opioid Receptor Selectivity vs. Flexible Phenylalanine Analogs in Peptide Scaffolds
The substitution of phenylalanine (Phe) with 2-aminoindan-2-carboxylic acid (Aic) in the cyclic opioid peptide H-Tyr-D-Orn-Phe-Glu-NH2 transforms a non-selective peptide into a potent and highly μ-selective agonist [1]. This contrasts sharply with the behavior of other constrained analogs. Opening the five-membered ring of Aic, as in α-methylphenylalanine, resulted in only slightly selective compounds, while substitution with tetrahydroisoquinoline-3-carboxylic acid (Tic) yielded a peptide with very low potency [1]. The study explicitly demonstrates that the high μ-selectivity is exclusively a consequence of the conformational restriction imposed by the Aic residue, a property not shared by its flexible or differently constrained analogs [1].
| Evidence Dimension | Opioid Receptor Selectivity (Functional Outcome in Peptide) |
|---|---|
| Target Compound Data | High μ-preference (potent agonist with high preference of μ receptors over δ receptors) |
| Comparator Or Baseline | Phenylalanine (Phe) - non-selective; 2-aminotetralin-2-carboxylic acid (Atc) - high μ-selectivity but lost stereospecificity; Tetrahydroisoquinoline-3-carboxylic acid (Tic) - very low potency. |
| Quantified Difference | Qualitative shift from non-selective (Phe) to highly μ-selective (Aic). Loss of stereospecificity with Atc analog. |
| Conditions | In vitro μ- and δ-opioid receptor binding assays and bioassays using cyclic opioid peptide analogs. |
Why This Matters
This demonstrates that the specific geometry of Aic is critical for achieving high μ-receptor selectivity, a key differentiator for researchers designing selective opioid ligands and avoiding off-target effects.
- [1] Schiller, P. W., et al. (1991). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of Medicinal Chemistry, 34(10), 3125-3132. View Source
